3-Fold Tighter Binding and 12.9-Fold Stronger Competitive Inhibition of Human Glutaryl-CoA Dehydrogenase vs. Crotonyl-CoA
In direct head-to-head comparison at human glutaryl-CoA dehydrogenase (pH 7.6), glutaconyl-CoA exhibits a Km of 3 µM in the intrinsic enoyl-CoA hydratase reaction and a Ki of 1.0 µM as a competitive inhibitor of the dehydrogenase reaction. The structurally related product analog crotonyl-CoA shows markedly weaker interaction, with a Km of 4.0 µM and a Ki of 12.9 µM under identical conditions [1]. This represents a 3-fold tighter binding affinity and a 12.9-fold greater inhibitory potency for glutaconyl-CoA relative to crotonyl-CoA.
| Evidence Dimension | Binding affinity (Km, hydratase) and competitive inhibition (Ki, dehydrogenase) |
|---|---|
| Target Compound Data | Km = 3 µM; Ki = 1.0 µM |
| Comparator Or Baseline | Crotonyl-CoA: Km = 4.0 µM; Ki = 12.9 µM |
| Quantified Difference | Km: 3 vs. 4 µM (~1.33-fold tighter); Ki: 1.0 vs. 12.9 µM (~12.9-fold stronger inhibition) |
| Conditions | Human glutaryl-CoA dehydrogenase, pH 7.6, 25°C |
Why This Matters
For enzyme mechanism studies and inhibitor screening, glutaconyl-CoA's 12.9-fold superior Ki means that experiments relying on crotonyl-CoA as a surrogate will underestimate binding-site occupancy and fail to capture physiologically relevant inhibition dynamics.
- [1] Frerman FE et al. Binding, Hydration, and Decarboxylation of the Reaction Intermediate Glutaconyl-Coenzyme A by Human Glutaryl-CoA Dehydrogenase. Biochemistry 2001, 40, 14106–14114. View Source
